N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide
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Overview
Description
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a benzo[b]thiophene ring, a dimethylamino group, and a pyrazolylbenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the benzo[b]thiophene core. This can be achieved through electrophilic cyclization reactions or coupling reactions involving thiophene derivatives
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of sulfonic acids, while reduction could produce amines.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential antimicrobial or anticancer properties.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: Its unique properties may find applications in material science and catalysis.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its molecular targets and pathways involved. For instance, it might interact with specific enzymes or receptors, leading to biological responses. Further research would be needed to elucidate the exact mechanism.
Comparison with Similar Compounds
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)benzenesulfonamide
N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)pyrazole
Uniqueness: This compound is unique due to the presence of both the benzo[b]thiophene and pyrazolylbenzenesulfonamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.
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Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-pyrazol-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S2/c1-24(2)20(19-15-28-21-7-4-3-6-18(19)21)14-23-29(26,27)17-10-8-16(9-11-17)25-13-5-12-22-25/h3-13,15,20,23H,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKBUFGJJIIZBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)N2C=CC=N2)C3=CSC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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